molecular formula C8H9BrN2O3S B14809128 5-Bromo-3-cyclopropoxypyridine-2-sulfonamide

5-Bromo-3-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14809128
M. Wt: 293.14 g/mol
InChI Key: CDNFWBYMPLFORL-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropoxypyridine-2-sulfonamide is a chemical compound that belongs to the class of pyridine sulfonamides. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 3rd position, and a sulfonamide group at the 2nd position of the pyridine ring. Pyridine sulfonamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities such as antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclopropoxypyridine-2-sulfonamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.

Another method involves the direct synthesis of sulfonamides from thiols and amines through oxidative coupling . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. The Suzuki-Miyaura coupling reaction is particularly favored in industrial settings due to its high efficiency and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropoxypyridine-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

    Catalysts: Palladium catalysts for coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce sulfinamides and sulfenamides .

Scientific Research Applications

5-Bromo-3-cyclopropoxypyridine-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and dihydropteroate synthase . This inhibition disrupts essential biological processes, leading to the compound’s antibacterial and anticancer effects. Additionally, the bromine and cyclopropoxy groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-cyclopropoxypyridine-2-sulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable tool in medicinal chemistry and biological research .

Properties

Molecular Formula

C8H9BrN2O3S

Molecular Weight

293.14 g/mol

IUPAC Name

5-bromo-3-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C8H9BrN2O3S/c9-5-3-7(14-6-1-2-6)8(11-4-5)15(10,12)13/h3-4,6H,1-2H2,(H2,10,12,13)

InChI Key

CDNFWBYMPLFORL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)Br)S(=O)(=O)N

Origin of Product

United States

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